1-((4-Methylphenyl)amino)-3-((1-phenyl-1H-tetrazol-5-yl)thio)-2-propanol
Description
Properties
CAS No. |
133506-51-1 |
|---|---|
Molecular Formula |
C17H19N5OS |
Molecular Weight |
341.4 g/mol |
IUPAC Name |
1-(4-methylanilino)-3-(1-phenyltetrazol-5-yl)sulfanylpropan-2-ol |
InChI |
InChI=1S/C17H19N5OS/c1-13-7-9-14(10-8-13)18-11-16(23)12-24-17-19-20-21-22(17)15-5-3-2-4-6-15/h2-10,16,18,23H,11-12H2,1H3 |
InChI Key |
AGAZEHHHGBATRB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)NCC(CSC2=NN=NN2C3=CC=CC=C3)O |
Origin of Product |
United States |
Biological Activity
1-((4-Methylphenyl)amino)-3-((1-phenyl-1H-tetrazol-5-yl)thio)-2-propanol, also known by its CAS number 669745-87-3, is a compound of interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
The molecular formula for this compound is , with a molecular weight of 391.450 g/mol. Key physical properties include:
- Density :
- Boiling Point : at 760 mmHg
- Flash Point :
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including receptors and enzymes involved in cardiovascular and inflammatory responses.
Cardiac Activity
Research indicates that compounds structurally related to this compound exhibit significant inotropic effects. For instance, studies have shown that similar agents can enhance cardiac contractility in isolated rat hearts more effectively than in guinea pig hearts . This suggests a potential for developing therapeutic agents for heart failure.
Anti-inflammatory Properties
The tetrazole moiety in the compound may contribute to anti-inflammatory effects, as tetrazole derivatives have been reported to inhibit cytokine production and modulate immune responses . This could position the compound as a candidate for treating inflammatory diseases.
Case Studies and Research Findings
Several studies have explored the biological activities of related compounds, providing insights into the potential effects of this compound:
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structure and Functional Group Variations
Key Observations :
- Tetrazole vs. Benzothiazole : The tetrazole-thio group (as in the target compound and 4d) may enhance metabolic stability compared to benzothiazole-thio derivatives (e.g., 5d) due to tetrazole’s resistance to enzymatic degradation .
- Backbone Flexibility: Propanol backbones (target compound) could improve solubility in polar solvents compared to propanoyl or acetone derivatives (e.g., 6d, ).
Physicochemical Properties
- Melting Points : Tetrazole-thio derivatives like 6d (mp 173.1°C, ) typically exhibit higher melting points than benzothiazole analogs (e.g., 5d), suggesting stronger intermolecular interactions (e.g., hydrogen bonding) in tetrazole-containing compounds .
- Spectral Data: ¹H NMR: The target compound’s (4-methylphenyl)amino group would show a singlet near δ 2.3 ppm (CH₃), similar to the methyl group in 6d (δ 1.54 ppm for CHCH₃) . IR: A broad O-H stretch (~3400 cm⁻¹) from the propanol group and C-N/C-S stretches (1100–1250 cm⁻¹) would align with data in .
Pharmacological Potential
While direct activity data for the target compound is unavailable, tetrazole-thio derivatives are frequently explored for antimicrobial and anti-inflammatory applications. For example:
- Enzyme Inhibition: Tetrazole-thioethers in and may act as protease or kinase inhibitors due to their resemblance to known pharmacophores .
Q & A
Q. What mechanistic insights explain the tetrazole-thioether linkage’s stability?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
